molecular formula C8H14FN3O B11734473 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol

Cat. No.: B11734473
M. Wt: 187.21 g/mol
InChI Key: OJOHYKGQJPUAKT-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluorine atom, and an aminoethanol moiety attached to the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl and Fluorine Substituents: The ethyl group can be introduced via alkylation reactions, while the fluorine atom can be introduced through fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Aminoethanol Moiety: The final step involves the reaction of the pyrazole derivative with an appropriate aminoethanol derivative under suitable conditions, such as refluxing in a polar solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antitumor properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving pyrazole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory and pain pathways, leading to its potential anti-inflammatory and analgesic effects. The presence of the fluorine atom may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-1H-pyrazole: Lacks the aminoethanol moiety.

    2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol: Lacks the fluorine atom.

    1-ethyl-5-chloro-1H-pyrazole: Contains a chlorine atom instead of fluorine.

Uniqueness

2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol is unique due to the combination of the ethyl, fluorine, and aminoethanol moieties, which may contribute to its distinct pharmacological profile and chemical reactivity. The presence of the fluorine atom can enhance its metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H14FN3O

Molecular Weight

187.21 g/mol

IUPAC Name

2-[(1-ethyl-5-fluoropyrazol-4-yl)methylamino]ethanol

InChI

InChI=1S/C8H14FN3O/c1-2-12-8(9)7(6-11-12)5-10-3-4-13/h6,10,13H,2-5H2,1H3

InChI Key

OJOHYKGQJPUAKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCCO)F

Origin of Product

United States

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